4,4'-Dibromobenzil

Catalog No.
S1892823
CAS No.
35578-47-3
M.F
C14H8Br2O2
M. Wt
368.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dibromobenzil

Researchers seeking efficient cross-coupling handles often face low reactivity with chloro analogs or high cost of iodo variants. 4,4'-Dibromobenzil bridges the gap with para-bromine atoms enabling >90% yield in standard Suzuki and Buchwald-Hartwig reactions without specialized ligands. Key advantages: • >91% yield in catalyst-free quinoxaline condensations. • Superior aldol condensation yields vs. chlorobenzil. • High purity and thermal stability (MP 224-228 °C) ensure consistent process performance.

CAS Number

35578-47-3

Product Name

4,4'-Dibromobenzil

IUPAC Name

1,2-bis(4-bromophenyl)ethane-1,2-dione

Molecular Formula

C14H8Br2O2

Molecular Weight

368.02 g/mol

InChI

InChI=1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

NYCBYBDDECLFPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)Br

The exact mass of the compound 4,4'-Dibromobenzil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,4'-Dibromobenzil, 1,2-Bis(4-bromophenyl)ethane-1,2-dione, Bis(4-bromophenyl)ethanedione, 4,4'-Dibromodiphenylethanedione, p,p'-Dibromobenzil

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

4,4'-Dibromobenzil (CAS: 35578-47-3) is a symmetrical, di-halogenated α-diketone that serves as a foundational building block in advanced organic synthesis, materials science, and medicinal chemistry. Characterized by its highly stable crystalline form and limited aqueous solubility, this compound is primarily procured for its dual reactive sites: the central diketone moiety, which readily undergoes condensation reactions to form heterocyclic cores (such as quinoxalines and imidazoles), and the para-bromine atoms, which act as highly efficient handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig). In industrial and laboratory procurement, 4,4'-dibromobenzil is prioritized over unsubstituted or alternative halogenated benzils because it offers the optimal balance of atom economy, bench stability, and superior reactivity in carbon-carbon and carbon-heteroatom bond-forming processes .

Research Fit

Nonlinear optical (NLO) material precursor screening
Crystal engineering for flexible optoelectronics
Organic synthesis with balanced reactivity profile

Substituting 4,4'-dibromobenzil with generic alternatives fundamentally compromises synthetic efficiency and drives up process costs. Unsubstituted benzil is entirely unsuitable for downstream cross-coupling due to the absence of halogen handles. While 4,4'-dichlorobenzil is a cheaper structural analog, the carbon-chlorine bond is significantly more inert toward oxidative addition; utilizing the dichloro variant in standard Suzuki or Buchwald-Hartwig couplings necessitates expensive, specialized designer ligands (such as dialkylbiaryl phosphines) and harsher reaction conditions [1]. Conversely, 4,4'-diiodobenzil, though highly reactive, suffers from lower atom economy, higher procurement costs, and greater susceptibility to premature dehalogenation or light-induced degradation. Furthermore, in specific ring-forming reactions such as aldol condensations to yield cyclopentenones, bromine-substituted benzils quantitatively deliver higher product yields than their chlorine-substituted counterparts[2]. Therefore, 4,4'-dibromobenzil occupies the procurement 'sweet spot,' enabling the use of standard, cost-effective palladium catalysts while maximizing reaction yields.

Substitution Risk

Attribute
DBB (Target)
Analog (e.g. DCB)
NLO response (β)
Highest in class
Lower polarizability
Mechanical flexibility
Elastic/plastic bending + RTP
Not reported
HOMO-LUMO gap
Intermediate (balanced)
Narrower (higher reactivity)

Palladium Cross-Coupling Reactivity

In the synthesis of advanced organic light-emitting materials, the halogen handles dictate the required catalyst system. 4,4'-Dibromobenzil achieves a 90% yield in standard Suzuki cross-coupling reactions (e.g., with 2-(9,9-dibutyl-9H-fluoren-2-yl)boronic esters) using the standard, cost-effective Pd(PPh3)4 catalyst [1]. In contrast, achieving similar oxidative addition and coupling efficiency with 4,4'-dichlorobenzil requires transitioning to significantly more expensive, sterically demanding Buchwald-type ligands.

Evidence DimensionCross-Coupling Yield and Catalyst Requirement
Target Compound Data90% yield using standard Pd(PPh3)4
Comparator Or Baseline4,4'-Dichlorobenzil (requires specialized, high-cost ligands for comparable yield)
Quantified DifferenceEliminates the need for expensive designer phosphine ligands while maintaining >90% yields
ConditionsSuzuki coupling with boronic esters in standard solvent systems

Procuring the dibromo variant drastically reduces catalyst expenditures and simplifies process optimization during the scale-up of optoelectronic materials.

Hyperpolarizability
Head-to-head
DBB: 8.295 ×10⁻³⁰ esu vs DCB: 6.704 ×10⁻³⁰ esu
Supports NLO material screening and device efficiency review.
Reported 23.7% higher β vs DCB; over 4× greater than BZL.

Aldol Condensation Yield Advantage

When utilized as a precursor for the synthesis of cyclopentenone derivatives via aldol condensation with acetone derivatives in alkaline media, comparative studies demonstrate that the reaction yields with bromine-substituted benzils strictly exceed those of chlorine-substituted benzils [1]. This is attributed to the differing electronic effects of the halogens on the diketone reactivity.

Evidence DimensionAldol Condensation Product Yield
Target Compound DataHigher quantitative yield of cyclopentenone derivatives
Comparator Or BaselineCl-substituted benzils (lower yield)
Quantified DifferenceBr-substituted benzils provide superior conversion rates over Cl-substituted analogs
ConditionsAldol condensation in alkaline media with acetone derivatives

Higher condensation yields directly translate to reduced raw material waste and higher throughput in the manufacturing of specialized ligands and chromophores.

LHE Advantage
Head-to-head
Ranked highest among tested set: DBB (0.9079) > DCB (0.8899) > DMB (0.8540) > DFB (0.8137) > BZL (0.7534).
Supports DSSC sensitizer scaffold selection review.
Corresponds to 90.79% energy transfer efficiency.

Quinoxaline Core Formation Efficiency

The synthesis of donor-acceptor (D-A) architectures often relies on the rapid formation of a quinoxaline core. 4,4'-Dibromobenzil undergoes catalyst-free condensation with 1,2-diamines (such as 4,5-difluorobenzene-1,2-diamine or 4,5-dimethyl-benzene-1,2-diamine) in refluxing acetic acid to afford the target dibromo-quinoxaline intermediates in exceptional yields ranging from 91% to 94% [1].

Evidence DimensionCondensation Yield
Target Compound Data91–94% yield of quinoxaline intermediate
Comparator Or BaselineStandard diketone baselines (variable yields, often 70-85%)
Quantified DifferenceConsistently achieves >90% conversion to the heterocyclic core
ConditionsCatalyst-free condensation with 1,2-diamines in refluxing acetic acid

Reliable, near-quantitative core formation minimizes the need for complex chromatographic purification, streamlining industrial precursor synthesis.

HOMO-LUMO Gap
Head-to-head
2.789 eV (DBB)
Supports reactivity prediction for cross-coupling reactions.
Gap rank: DFB > DMB > DBB > BZL > DCB. Intermediate value suggests balanced stability.

Thermal Stability & Processability

Physical state and thermal stability are critical for bulk handling and purification. 4,4'-Dibromobenzil exhibits a melting point of 224–228 °C . In contrast, 4,4'-dichlorobenzil melts at a significantly lower 196–198 °C [1], and unsubstituted benzil melts at just 95 °C. The higher melting point of the dibromo derivative indicates a highly robust crystalline lattice.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data224–228 °C
Comparator Or Baseline4,4'-Dichlorobenzil (196–198 °C)
Quantified Difference+28 °C higher melting point than the dichloro analog
ConditionsStandard atmospheric pressure melting point determination

The elevated melting point ensures superior shelf-life, prevents clumping during bulk storage, and allows for aggressive thermal drying and rigorous recrystallization without product degradation.

Mechanical Flexibility
Class-level
Controllable elastic/plastic bending with room-temp phosphorescence.
Supports flexible optoelectronic material screening.
Qualitative presence vs absence in BZL, DCB, and DFB. Source-specific review.

OLED & TADF Emitter Manufacturing

Because of its >90% yield in standard Suzuki and Buchwald-Hartwig couplings, 4,4'-dibromobenzil is the preferred starting material for synthesizing pyrazino[2,3-g]quinoxaline and other donor-acceptor (D-A) architectures. The bromine handles allow for the efficient late-stage introduction of strong electron donors (like acridine or phenoxazine) to tune thermally activated delayed fluorescence (TADF) properties [1].

DSSC Sensitizer Synthesis

The compound is heavily procured to synthesize novel quinoxaline-based sensitizers. Its ability to undergo high-yield (>91%) catalyst-free condensation with diamines allows manufacturers to rapidly build the electron-deficient core necessary for improving light absorption and charge transport in solar cell applications .

Cyclopentenone & Fulvene Ligand Production

Capitalizing on its superior aldol condensation yields compared to chlorine-substituted analogs, 4,4'-dibromobenzil is the optimal choice for synthesizing heavily substituted cyclopentenones and tetraphenyl fulvenes. These intermediates are critical for creating 2D-π-2A chromophores and specialized organometallic ligands [2].

Pharmaceutical Intermediate Diversification

In medicinal chemistry, 4,4'-dibromobenzil is used to synthesize 5,5-bis-(4-bromophenyl)-imidazolidine-2,4-dione derivatives and allosteric inhibitors. The high thermal stability (MP 224–228 °C) ensures the purity of the diketone precursor, while the bromine atoms serve as essential sites for subsequent structural diversification to optimize drug-target binding .

Application Fit Matrix

Application
Selection Property
Validation Focus
NLO Material Development
NLO response profile
β hyperpolarizability benchmark
DSSC Sensitizer Design
Photon-to-electron conversion
Light-harvesting efficiency (LHE)
Flexible Optoelectronics
Mechanical-optical dual response
Elastic/plastic bending & RTP
Precision Synthesis
Balanced reactivity
HOMO-LUMO gap & cross-coupling

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

367.88706 g/mol

Monoisotopic Mass

365.88910 g/mol

Heavy Atom Count

18

UNII

O4TXV8A656

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35578-47-3

Wikipedia

4,4'-dibromobenzil

General Manufacturing Information

1,2-Ethanedione, 1,2-bis(4-bromophenyl)-: INACTIVE

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